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molecular formula C8H4Br2S2 B032780 3,3'-Dibromo-2,2'-bithiophene CAS No. 51751-44-1

3,3'-Dibromo-2,2'-bithiophene

Cat. No. B032780
M. Wt: 324.1 g/mol
InChI Key: KBRZCEVRNLKHAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08859714B1

Procedure details

Zn powder (31.7 g, 0.485 mol) was added in portions to a vigorously stirred refluxing mixture of bithiophene (1) (77.9 g, 0.162 mol) in 400 mL of ethanol containing 40 mL of water, 100 mL of glacial acetic acid, and 8 mL of 3 M HCl (aq). After refluxing for 2 h, the mixture was filtered hot and upon cooling to 0° C., yellow crystals were collected by filtration. The crystals were dissolved in diethyl ether, washed three times with 200 mL of water, once with 100 mL of brine, and dried over anhydrous MgSO4. The organic solution was filtered and the solvent was removed by evaporation to give 49.4 g (94% yield) of a light yellow powder. Anal. Calcd. for C8H4Br2S2: C, 29.65; H, 1.24. Found: C, 29.59; H, 1.14; 1H NMR (CDCl3): 7.41 (d, J=5.3 Hz, 2H), 7.09 (d, J=5.3 Hz, 2H) ppm.
Quantity
77.9 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
31.7 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:6]=[C:5](Br)[S:4][C:3]=1[C:8]1[S:9][C:10](Br)=[CH:11][C:12]=1[Br:13].O.C(O)(=O)C.Cl>C(O)C.[Zn]>[Br:13][C:12]1[CH:11]=[CH:10][S:9][C:8]=1[C:3]1[S:4][CH:5]=[CH:6][C:2]=1[Br:1]

Inputs

Step One
Name
Quantity
77.9 g
Type
reactant
Smiles
BrC1=C(SC(=C1)Br)C=1SC(=CC1Br)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
8 mL
Type
reactant
Smiles
Cl
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
31.7 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
a vigorously stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxing
TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the mixture was filtered hot
FILTRATION
Type
FILTRATION
Details
yellow crystals were collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
The crystals were dissolved in diethyl ether
WASH
Type
WASH
Details
washed three times with 200 mL of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
once with 100 mL of brine, and dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
The organic solution was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(SC=C1)C=1SC=CC1Br
Measurements
Type Value Analysis
AMOUNT: MASS 49.4 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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